molecular formula C21H12N2O6S2 B3002981 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 875286-49-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B3002981
CAS No.: 875286-49-0
M. Wt: 452.46
InChI Key: WRWJBYGDHPMUEQ-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a potent and selective small molecule inhibitor of Casein Kinase 1 Epsilon (CK1ε). This enzyme is a serine/threonine kinase that plays a critical role in key cellular processes, most notably the regulation of the circadian clock and the Wnt/β-catenin signaling pathway. As a research tool, this compound is invaluable for probing the intricate mechanisms of the circadian rhythm, as CK1ε is known to phosphorylate core clock proteins such as PERIOD (PER), thereby influencing the timing and stability of the circadian cycle. Furthermore, due to the involvement of aberrant Wnt signaling in various cancers, this inhibitor provides a targeted means to investigate oncogenic signaling pathways and assess its potential as a therapeutic strategy in preclinical models. Studies have demonstrated its efficacy in selectively inhibiting CK1ε, which allows researchers to dissect its specific functions apart from the closely related CK1δ isoform. The compound's structure, featuring a rhodanine-thiazolidinedione core, contributes to its strong binding affinity and inhibitory activity. This product is intended for research applications only, including in vitro enzymatic assays, cell-based studies, and in vivo model systems. For detailed pharmacological data and specific research protocols, please refer to the primary literature available through the National Center for Biotechnology Information (https://www.ncbi.nlm.nih.gov/).

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O6S2/c24-20-19(31-21(30)22(20)12-5-7-17-18(9-12)28-11-27-17)10-13-6-8-16(29-13)14-3-1-2-4-15(14)23(25)26/h1-10H,11H2/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWJBYGDHPMUEQ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Structural Overview

The molecular structure of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one features a thiazolidinone core with substituents that potentially enhance its biological activity. The presence of the benzo[d][1,3]dioxole and furan moieties suggests that this compound may interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : Thiazolidinones are believed to exert their anticancer effects through multiple pathways, including:
    • Inhibition of cell cycle progression.
    • Induction of apoptosis via mitochondrial pathways.
    • Modulation of signaling pathways related to cancer progression.
  • Case Studies :
    • A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM .
    • Another investigation showed that specific structural modifications led to enhanced activity against colorectal cancer cells, suggesting a structure-activity relationship (SAR) where electron-withdrawing groups increased potency .

Antibacterial Activity

The antibacterial properties of thiazolidinones have also been extensively studied.

  • Efficacy Against Bacteria :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing moderate to strong antibacterial activity.
    • For example, it displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism :
    • The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Activity

Thiazolidinones are recognized for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions.

  • Research Findings :
    • The compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
    • In vivo studies indicated a reduction in inflammation markers in animal models treated with thiazolidinone derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives.

Substituent TypeEffect on ActivityReference
Electron-withdrawing groupsIncreased anticancer potency
Aromatic ringsEnhanced antibacterial activity
Alkyl substitutionsImproved solubility and bioavailability

Scientific Research Applications

Overview

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolidinone core and various substituents, suggests diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the applications of this compound based on current scientific literature.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have utilized methods such as the agar well diffusion method to assess antibacterial activity, demonstrating significant inhibition zones compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

Thiazolidinones are known for their anticancer activities. The structural features of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies have indicated that this compound can effectively reduce the viability of cancer cell lines in vitro .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Thiazolidinones have been associated with reduced expression of pro-inflammatory cytokines and mediators in various models of inflammation, indicating potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of several thiazolidinone derivatives against clinical strains of Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exhibited significant zones of inhibition, suggesting that modifications in the structure could enhance activity further .

Case Study 2: Anticancer Evaluation

In another investigation, thiazolidinone derivatives were tested against breast cancer cell lines. The results demonstrated that specific structural modifications led to increased cytotoxicity and apoptosis induction in cancer cells, highlighting the importance of substituent groups on the thiazolidinone ring for enhancing anticancer activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name/ID R1 (3-position) R2 (5-position) Key Features
Target Compound Benzo[d][1,3]dioxol-5-yl 5-(2-nitrophenyl)furan-2-yl (Z) Nitro group at 2-position; furan-linked phenyl enhances planarity.
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one - 5-(4-nitrophenyl)furan-2-yl (E) Nitro at 4-position; E-configuration may reduce steric hindrance.
Compound 5b 3-hydroxyphenyl 1-methyl-1H-indol-3-yl Hydroxyl and indole groups improve solubility and antimicrobial activity.
Compound D9 Diethylaminoethyl 2-methylbenzylidene Bulky diethylaminoethyl group enhances membrane permeability.
(Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one - 4-fluorobenzylidene Fluoro substituent increases electronegativity and metabolic stability.

Physicochemical Properties

Property Target Compound (E)-4-nitro analog Compound 5b
LogP (predicted) ~3.8 ~3.5 ~2.9
Solubility Low (nitro groups) Moderate (E-configuration) Moderate (hydroxyl group)
Melting Point Not reported 252–255°C (similar compounds) Not reported

Key Research Findings and Gaps

  • Structure-Activity Relationships (SAR) :
    • Nitro groups enhance bioactivity but may increase toxicity.
    • Z-configuration improves binding to hydrophobic pockets in enzymes .
  • Crystallographic Data : Tools like SHELX and Mercury are critical for confirming Z/E configurations and packing patterns .
  • Gaps: No direct biological data for the target compound; predictions rely on analogs.

Q & A

What are the optimal synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer:
The synthesis typically employs a Knoevenagel condensation between a thioxothiazolidin-4-one precursor and a substituted aldehyde. Key steps include:

  • Reagent Selection : Use of a base (e.g., NaOH or triethylamine) in polar aprotic solvents (ethanol, methanol) to facilitate enolate formation .
  • Stereoselectivity Control : The (Z)-configuration is stabilized by π-π interactions between aromatic substituents, as observed in analogous thiazolidinones .
  • Yield Optimization : Prolonged reflux (8–12 hours) and stoichiometric adjustments (1:1 molar ratio of aldehyde to thiazolidinone) improve yields to ~60–75% .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures stereochemical purity .

Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Doublet of doublets for the exocyclic C=CH group (δ ~7.2–7.5 ppm, J = 12–15 Hz), confirming Z-geometry via vicinal coupling .
    • Thioxo group (C=S) resonance at δ ~190–200 ppm in ¹³C NMR .
  • FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) .
  • X-ray Crystallography : Resolves stereochemistry unambiguously; intermolecular hydrogen bonds (e.g., S···H-N) stabilize the Z-conformation .

What initial biological screening assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Anticancer Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
  • Enzyme Inhibition : Fluorometric assays targeting ROS-related enzymes (e.g., NADPH oxidase) to assess oxidative stress modulation .

How can structure-activity relationship (SAR) studies be designed by modifying substituents on the benzodioxole or nitrophenyl groups?

Methodological Answer:

  • Substituent Variations :
    • Benzodioxole Ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to enhance electrophilic interactions .
    • Nitrophenyl Group : Replace 2-NO₂ with 3-NO₂ or cyano groups to alter π-stacking with hydrophobic enzyme pockets .
  • Biological Testing : Compare IC₅₀ values across modified analogs to identify critical substituents for target binding .

What computational methods are suitable for predicting interaction mechanisms with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer interactions with hemoglobin subunits .
  • Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450) and validate with MD simulations for stability .
  • ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP, bioavailability) for lead optimization .

How can researchers address discrepancies in reported biological activities across different studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Mechanistic Re-evaluation : Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies (e.g., conflicting IC₅₀ values for ROS inhibition) .
  • Structural Validation : Re-analyze compound purity and stereochemistry via HPLC and XRD to rule out batch-dependent artifacts .

What strategies optimize the compound's solubility and stability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the thioxo moiety to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for controlled release and improved plasma half-life .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.